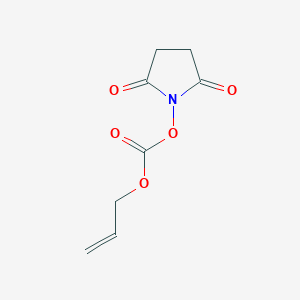

N-(Allyloxycarbonyloxy)succinimide

Overview

Description

N-(Allyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C8H9NO5 and a molecular weight of 199.16 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the preparation of glycopeptide scaffolds and cyclic carbonate monomers . The compound is known for its utility in various chemical reactions due to its reactive succinimide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Allyloxycarbonyloxy)succinimide can be synthesized through the reaction of allyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Allyloxycarbonyloxy)succinimide undergoes various types of chemical reactions, including:

Substitution Reactions: The succinimide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into succinimide and allyl alcohol.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various substituted succinimides and cyclic carbonates .

Scientific Research Applications

Chemical Properties and Structure

N-(Allyloxycarbonyloxy)succinimide has the molecular formula and a molecular weight of 199.16 g/mol. Its structure features a succinimide ring, which imparts distinctive chemical reactivity. The compound is sensitive to moisture and heat, necessitating storage under inert gas conditions to maintain stability .

Organic Synthesis

Building Block for Glycopeptides:

Alloc-Su serves as a crucial building block in the synthesis of glycopeptide scaffolds. These scaffolds are essential for creating customized glycopeptides that can be used to explore biological functions and therapeutic applications . The ability to modify these scaffolds allows researchers to study interactions between sugars and peptides, which are vital in many biological processes.

Synthesis of Cyclic Carbonates:

Alloc-Su is also utilized as a reagent in synthesizing functional cyclic carbonate monomers from 2-amino-1,3-propanediols. These monomers can be polymerized to form cyclic carbonate polymers with tailored properties for various applications in material science and drug delivery systems .

Bioconjugation

Linker in Drug Delivery Systems:

The compound's ability to form stable covalent bonds with biomolecules makes it an excellent candidate for applications in targeted drug delivery systems. It can act as a linker in bioconjugation strategies, facilitating the attachment of drugs to specific targets within biological systems .

Protection of Amines:

In protein chemistry, Alloc-Su is employed to protect amines during the synthesis of complex biomolecules. For instance, all amines on ubiquitin can be protected using Alloc-Su before further modification or analysis . This protection strategy is crucial for maintaining the integrity of functional groups during synthetic procedures.

Case Study 1: Glycopeptide Synthesis

A study demonstrated the use of this compound in synthesizing bisphosphonated glycopeptide prodrugs for treating osteomyelitis. The research highlighted how Alloc-Su facilitated the formation of glycopeptide scaffolds that were subsequently modified to enhance their pharmacological properties .

Case Study 2: Ubiquitin Modification

In another investigation focusing on ubiquitin chains, researchers utilized Alloc-Su to protect amines on ubiquitin while preparing reactive thioester derivatives. This approach allowed for the selective modification of ubiquitin's structure, enabling further studies on its functional roles within cellular processes .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of N-(Allyloxycarbonyloxy)succinimide involves its reactive succinimide group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

N-(Benzyloxycarbonyloxy)succinimide: Similar in structure but with a benzyl group instead of an allyl group.

N-(Benzoyloxy)succinimide: Contains a benzoyl group instead of an allyloxycarbonyl group.

N-(2-Hydroxyethyl)succinimide: Features a hydroxyethyl group in place of the allyloxycarbonyl group.

Uniqueness

N-(Allyloxycarbonyloxy)succinimide is unique due to its allyloxycarbonyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of cyclic carbonates and glycopeptide scaffolds, distinguishing it from other similar compounds .

Biological Activity

N-(Allyloxycarbonyloxy)succinimide (Alloc-Su) is an organic compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 199.16 g/mol. It features a succinimide ring, which contributes to its unique reactivity and biological properties. The compound is sensitive to moisture and heat, necessitating storage under inert conditions to maintain stability .

Biological Activity Overview

Alloc-Su exhibits notable biological activities that are primarily attributed to its ability to form covalent bonds with biomolecules. This property makes it a valuable candidate for applications in drug development, particularly in bioconjugation strategies aimed at enhancing drug delivery systems.

Key Biological Activities

- Anticonvulsant Activity : Research indicates that derivatives of succinimide compounds, including Alloc-Su, have demonstrated anticonvulsant properties. These effects are linked to their interaction with neurotransmitter systems, particularly involving GABA receptors .

- Antitumor and Antimicrobial Effects : Succinimide derivatives are known for their potential as antitumor agents. Alloc-Su's structural characteristics allow it to interact with various cellular targets, potentially inhibiting tumor growth and exhibiting antimicrobial properties against certain pathogens .

- Enzyme Inhibition : Alloc-Su has been studied for its ability to inhibit specific enzymes, making it useful in biochemical assays and therapeutic applications. Its mechanism of action involves binding to the active sites of enzymes, thereby blocking substrate access.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the allyloxycarbonyl group can significantly influence its biological activity. For instance, variations in the substituents on the succinimide ring can enhance or diminish its efficacy as an anticonvulsant or antitumor agent .

Comparative Analysis of Succinimide Derivatives

| Compound | Anticonvulsant Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| Alloc-Su | Moderate | Potential | Yes |

| Other Derivatives | Varies | High | Yes |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that Alloc-Su effectively inhibited a specific enzyme involved in metabolic pathways related to cancer progression. The compound's binding affinity was measured using kinetic assays, showing a significant reduction in enzyme activity upon treatment with Alloc-Su.

- Anticonvulsant Efficacy : In animal models, this compound exhibited significant anticonvulsant effects when administered at varying doses. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for epilepsy management .

Synthesis Methods

Several methods have been documented for synthesizing this compound:

- Direct Reaction : The compound can be synthesized through the reaction of succinimide with allyl chloroformate under basic conditions.

- Alternative Approaches : Other synthetic pathways involve the use of coupling reagents that facilitate the formation of the allyloxycarbonyl group on the succinimide scaffold.

These synthesis methods underscore the accessibility of Alloc-Su for both research and industrial applications .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXALTPBNZNFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472673 | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135544-68-2 | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.